![molecular formula C13H26N2 B13306113 N-[2-(Piperidin-1-yl)ethyl]cyclohexanamine CAS No. 857377-40-3](/img/structure/B13306113.png)
N-[2-(Piperidin-1-yl)ethyl]cyclohexanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(Piperidin-1-yl)ethyl]cyclohexanamine is a compound that features a piperidine ring attached to a cyclohexane ring via an ethyl chain. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Piperidin-1-yl)ethyl]cyclohexanamine typically involves the reaction of cyclohexanone with piperidine in the presence of a reducing agent. One common method is the reductive amination of cyclohexanone with piperidine using sodium triacetoxyborohydride as the reducing agent .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reductive amination processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(Piperidin-1-yl)ethyl]cyclohexanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-[2-(Piperidin-1-yl)ethyl]cyclohexanone.
Reduction: It can be reduced to form N-[2-(Piperidin-1-yl)ethyl]cyclohexanol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: N-[2-(Piperidin-1-yl)ethyl]cyclohexanone
Reduction: N-[2-(Piperidin-1-yl)ethyl]cyclohexanol
Substitution: Various substituted piperidine derivatives
Aplicaciones Científicas De Investigación
N-[2-(Piperidin-1-yl)ethyl]cyclohexanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with various receptors.
Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of N-[2-(Piperidin-1-yl)ethyl]cyclohexanamine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate the activity of these receptors, leading to various physiological effects. The exact pathways involved depend on the specific biological context and the target receptors .
Comparación Con Compuestos Similares
Similar Compounds
- N-[2-(Piperidin-1-yl)ethyl]benzylamine
- N-[2-(Piperidin-1-yl)ethyl]methylamine
- N-[2-(Piperidin-1-yl)ethyl]phenylamine
Uniqueness
N-[2-(Piperidin-1-yl)ethyl]cyclohexanamine is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both the piperidine and cyclohexane rings allows for unique interactions with molecular targets, making it a valuable compound in various research and industrial applications .
Propiedades
Número CAS |
857377-40-3 |
|---|---|
Fórmula molecular |
C13H26N2 |
Peso molecular |
210.36 g/mol |
Nombre IUPAC |
N-(2-piperidin-1-ylethyl)cyclohexanamine |
InChI |
InChI=1S/C13H26N2/c1-3-7-13(8-4-1)14-9-12-15-10-5-2-6-11-15/h13-14H,1-12H2 |
Clave InChI |
DENYUEYTPIANDQ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)NCCN2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


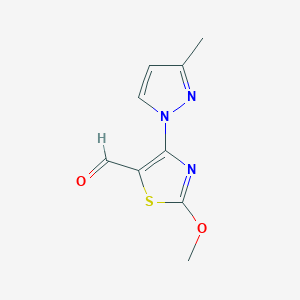
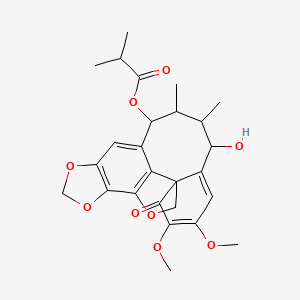
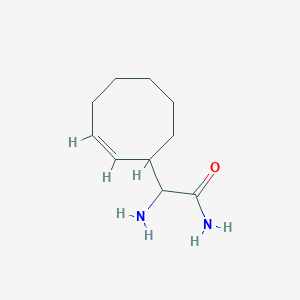

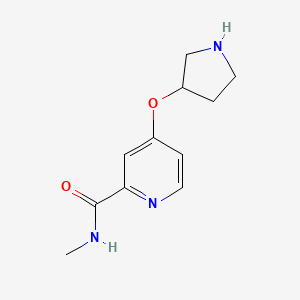
![Sodium 3-[4-(piperidin-1-ylsulfonyl)phenyl]propanoate](/img/structure/B13306054.png)
![1-[2-(Oxolan-3-yl)ethyl]-1H-pyrazol-4-amine](/img/structure/B13306067.png)
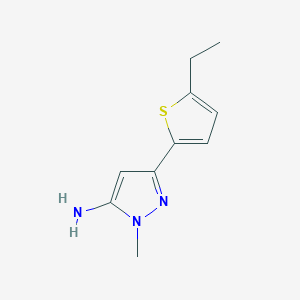
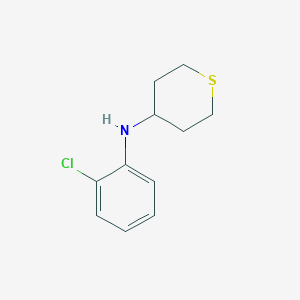
![4-Chloro-1-[(1-methylcyclobutyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13306087.png)
![3-{[(2-Iodocyclopentyl)oxy]methyl}oxolane](/img/structure/B13306092.png)
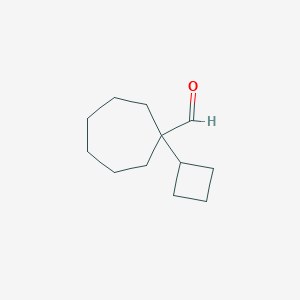
![2-Methyl-N-[3-(pyridin-3-yl)oxetan-3-yl]propane-2-sulfinamide](/img/structure/B13306097.png)

